Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit diverse biological activities .
Mode of Action
It’s known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities .
Pharmacokinetics
The compound is known to be soluble in water and ethanol , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been known to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the g0/g1 phase) .
Action Environment
The compound’s solubility in water and ethanol could potentially influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
For instance, some thienopyridine derivatives have been reported to exhibit antiproliferative activity, suggesting potential interactions with cellular proteins involved in cell growth and division .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thienyl ethylamine with acetyl chloride in the presence of a base such as pyridine, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of intermediates for pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom.
4,5,6,7-Tetrahydrobenzo[b]thiophene: Another related compound with a benzene ring fused to the thiophene ring instead of a pyridine ring.
Uniqueness
Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-7(13)12-5-3-9-8(4-6-16-9)10(12)11(14)15-2/h4,6,10H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEAOLCBIHPKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C(=O)OC)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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